Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC16407633
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O2S |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | ethyl 2-benzylsulfanyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-3-8-15-14(16(23)24-4-2)11-19-17-20-18(21-22(15)17)25-12-13-9-6-5-7-10-13/h5-7,9-11H,3-4,8,12H2,1-2H3 |
| Standard InChI Key | MXZJTQHYPWMWAH-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OCC |
Introduction
Ethyl 2-(benzylsulfanyl)-7-propyl triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structural features, including a triazole ring fused with a pyrimidine ring, a benzyl sulfanyl group attached to the triazole ring, and an ethyl ester functional group at the carboxylate position. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry and materials science.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the available sources, but it can be inferred based on its structural components.
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Molecular Weight: Not specified in the available literature.
Synthesis Methods
The synthesis of Ethyl 2-(benzylsulfanyl)-7-propyl triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. Common methods include the use of microwave irradiation techniques or solvent-free reactions to emphasize eco-friendliness and achieve high yields. The synthesis often starts with the preparation of the triazole and pyrimidine ring systems, followed by the introduction of the benzyl sulfanyl and ethyl carboxylate groups.
Synthesis Steps
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Preparation of the Triazole Ring: This involves the reaction of appropriate precursors to form the triazole core.
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Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring using suitable reagents.
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Introduction of Functional Groups: The benzyl sulfanyl group and ethyl carboxylate moiety are introduced through subsequent reactions.
Potential Applications
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Medicinal Chemistry: Potential applications in drug development due to its structural similarity to biologically active compounds.
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Materials Science: The compound's unique structure may also be of interest in materials science for its potential physical properties.
Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl124triazolo[1,5-a]pyrimidine-6-carboxylate
This compound features a 4-chlorobenzyl thio group instead of a benzyl sulfanyl group and has been studied for its antimicrobial and anticancer properties. The presence of the chlorine atom may enhance its biological activity compared to the benzyl sulfanyl derivative.
Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate
This compound has a different substituent pattern, including a chloromethyl group and a phenyl ring, which affects its crystal structure and intermolecular interactions .
Data Table: Comparison of Related Compounds
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